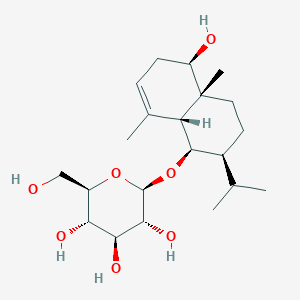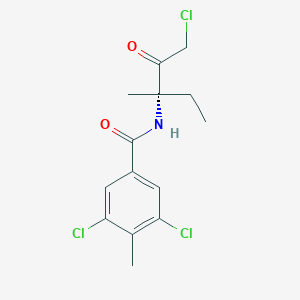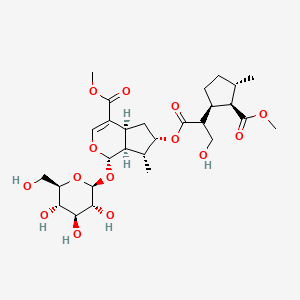
Liriopeoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liriopeoside A is a natural product found in Liriope muscari and Liriope with data available.
Scientific Research Applications
Anti-Inflammatory and Anti-Asthmatic Properties
Liriope platyphylla, a herb used in traditional medicine, shows promise in treating asthma and bronchial inflammation. A study highlighted its potential in reducing airway inflammation and bronchial hyperresponsiveness in a murine model of asthma, indicating its anti-inflammatory and anti-asthmatic properties by modulating Th1/Th2 cytokine imbalance (Lee et al., 2005).
Neuroprotective and Memory-Enhancing Effects
The roots of Liriope platyphylla have been utilized in traditional Chinese medicine, with recent studies investigating their effects on learning, memory, and neuroprotection. An ethanol extract of these roots has been shown to enhance learning and memory in mice, possibly mediated by increased expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) (Mun et al., 2007).
Anti-Diabetic Properties
Research has also explored the hypoglycemic effects of Liriope platyphylla. Total polysaccharides from Liriope spicata var. prolifera, used in traditional Chinese medicine for diabetes treatment, demonstrated a significant reduction in hyperglycemia in diabetic rats. This effect was attributed to improvements in glucose metabolism and insulin-signaling transduction (Xiao et al., 2014).
Potential Anticancer Properties
Liriope spicata's constituents have shown anticancer activity, with LPRP-9, a fraction from its root extract, inhibiting cancer cell proliferation and regulating multiple cell death pathways. This suggests a potential role for Liriope spicata in cancer therapy (Wang et al., 2013).
Gastrointestinal Motility Improvement
The roots of Liriope Platyphylla Wang Et Tang have been traditionally used for treating gastrointestinal disorders. A study showed that its extract significantly increased gastrointestinal motility in mice, suggesting its potential as a prokinetic agent for GI motility dysfunctions (Kim et al., 2016).
properties
Product Name |
Liriopeoside A |
|---|---|
Molecular Formula |
C21H36O7 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8aR)-5-hydroxy-4a,8-dimethyl-2-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O7/c1-10(2)12-7-8-21(4)14(23)6-5-11(3)15(21)19(12)28-20-18(26)17(25)16(24)13(9-22)27-20/h5,10,12-20,22-26H,6-9H2,1-4H3/t12-,13+,14+,15-,16+,17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
XVRMQCBYHLAHLK-GSAQYRDCSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@@H]1[C@@H]([C@@H](CC2)C(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC1=CCC(C2(C1C(C(CC2)C(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
synonyms |
liriopeoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)




![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)





![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)

![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)